2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide is a compound that belongs to the class of amides It features a pyridine ring, which is known for its significant biological and therapeutic value
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide can be achieved through the alkylation reaction between 2-chloromethylpyridine and bis(isopropyl)amine . The reaction typically involves the use of acetonitrile as a solvent and is carried out at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be promoted by reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene.
Substitution: The compound can undergo substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Iodine (I2) and TBHP in toluene.
Substitution: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Scientific Research Applications
2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore for molecules with significant biological and therapeutic value.
Chemical Biology: The compound is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may modulate specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are also derived from pyridine and have similar applications in medicinal chemistry.
Uniqueness
2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C12H19N3O/c1-9(2)15(12(16)10(3)13)8-11-6-4-5-7-14-11/h4-7,9-10H,8,13H2,1-3H3 |
InChI Key |
JJIVXQCQYJIWNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=N1)C(=O)C(C)N |
Origin of Product |
United States |
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